2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid
Overview
Description
Scientific Research Applications
Peptide Synthesis and Protection
The use of related sulfur-containing compounds in peptide synthesis has been demonstrated through the deblocking of o-nitrophenylsulfenyl-protected peptides. This process effectively proceeds in the presence of certain scavengers, showing the compound's utility in peptide synthesis and modification (Lüscher & Schneider, 1983).
Chemical Reactivity and Synthesis
Studies on the chemical reactivity of similar sulfur-containing compounds have provided insights into their potential applications in synthesis. For instance, the electrophilic substitution reactions of benzo[b]thiophen derivatives have been explored, revealing their reactivity and potential for creating diverse chemical structures (Clarke, Scrowston, & Sutton, 1973).
Sulfhydryl Group Quantification
In the context of biological and chemical analysis, compounds with similar structures have been utilized for the quantification of sulfhydryl groups. This application is critical in understanding the role and quantity of thiols in various biological materials, highlighting the compound's significance in biochemical assays (Ellman, 1959).
Hydrogen Bond Studies
Further research into hydrogen bonding in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, related to the compound , has illuminated the molecular interactions and structures influenced by hydrogen bonds. These studies are crucial for understanding the physical properties and reactivity of such compounds (Romero & Angela Margarita, 2008).
Application in Synthesizing Novel Compounds
The ability of related compounds to participate in synthesis reactions, leading to products with potential pesticidal activity, also underscores their versatility and importance in the development of new chemicals with specific functions (Borys, Korzyński, & Ochal, 2012).
properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S2/c1-18(15,16)6-2-3-8(17-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCDFHAJJDOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364252 | |
Record name | ST50032452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Methylsulfonyl)-2-nitrophenyl)thio)acetic acid | |
CAS RN |
99358-36-8 | |
Record name | ST50032452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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